molecular formula C14H10O3 B8474574 3-(5-Methoxynaphthalen-2-yl)prop-2-ynoic acid CAS No. 56894-97-4

3-(5-Methoxynaphthalen-2-yl)prop-2-ynoic acid

Cat. No. B8474574
Key on ui cas rn: 56894-97-4
M. Wt: 226.23 g/mol
InChI Key: YEGWXMWQTWHJTL-UHFFFAOYSA-N
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Patent
US03987116

Procedure details

5-methoxynaphth-2-ylpropiolic acid (5.85) is heated at 120-124° for 5 hours in quinoline. The reaction product is diluted with water and washed thoroughly with dilute hydrochloric acid. This is followed by washing with sodium bicarbonate (10%). The material is passed through a short aluminum (H+) column, eluted with N-hexane to give a fraction free of carbonyl absorption (I.R.). Removal of solvent gives 2-ethynyl-5-methoxynaphthalene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([C:13]#[C:14]C(O)=O)=[CH:8]2>N1C2C(=CC=CC=2)C=CC=1.O>[C:13]([C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[CH:12][C:3]=2[O:2][CH3:1])[CH:8]=1)#[CH:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C=CC(=CC2=CC=C1)C#CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed thoroughly with dilute hydrochloric acid
WASH
Type
WASH
Details
by washing with sodium bicarbonate (10%)
WASH
Type
WASH
Details
eluted with N-hexane
CUSTOM
Type
CUSTOM
Details
to give a fraction
CUSTOM
Type
CUSTOM
Details
free of carbonyl absorption (I.R.)
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC2=CC=CC(=C2C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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